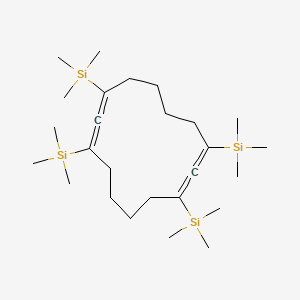
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) typically involves the cyclotetramerization of propargyl alcohol under nickel(0) catalysis. This reaction yields a D2 symmetric product, which is then further functionalized with trimethylsilane groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The double bonds in the cyclotetradeca ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds using catalysts such as palladium on carbon.
Substitution: The trimethylsilane groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) involves its interaction with various molecular targets. The compound’s double bonds and trimethylsilane groups allow it to participate in a range of chemical reactions, influencing molecular pathways and interactions. Specific pathways and targets would depend on the context of its application, such as in catalysis or material science.
相似化合物的比较
Similar Compounds
Cyclotetradecaheptaene: A hydrocarbon with a similar cyclotetradeca ring but different functional groups.
Beta-pinacene: A diterpene with a cyclotetradeca structure substituted by methyl and isopropyl groups.
Uniqueness
(Cyclotetradeca-1,2,8,9-tetraene-1,3,8,10-tetrayl)tetrakis(trimethylsilane) is unique due to its combination of a cyclotetradeca ring with multiple double bonds and trimethylsilane groups
属性
CAS 编号 |
61349-55-1 |
|---|---|
分子式 |
C26H52Si4 |
分子量 |
477.0 g/mol |
InChI |
InChI=1S/C26H52Si4/c1-27(2,3)23-17-13-14-19-25(29(7,8)9)22-26(30(10,11)12)20-16-15-18-24(21-23)28(4,5)6/h13-20H2,1-12H3 |
InChI 键 |
JAKCSISYVXLZDD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C=C(CCCCC(=C=C(CCCC1)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
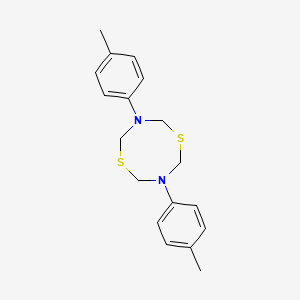
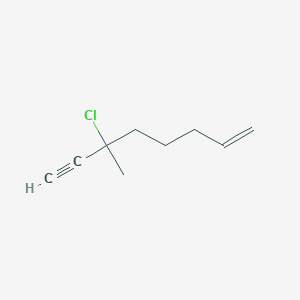

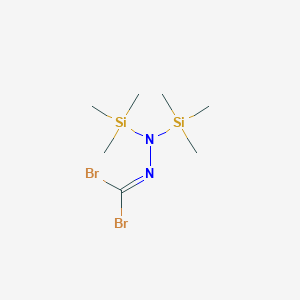
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
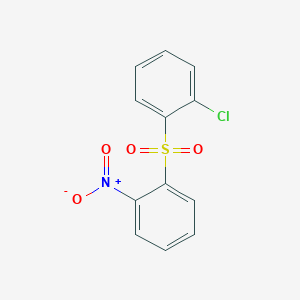
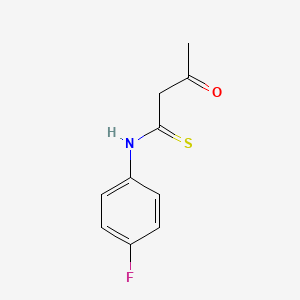
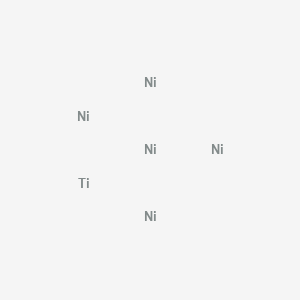

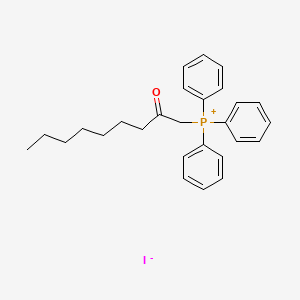
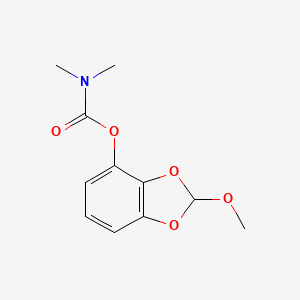
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
